molecular formula C35H42N4O6 B1204129 Harderoporphyrinogen CAS No. 42607-18-1

Harderoporphyrinogen

Katalognummer: B1204129
CAS-Nummer: 42607-18-1
Molekulargewicht: 614.7 g/mol
InChI-Schlüssel: QTGZHJUSEYHULR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Harderoporphyrinogen belongs to the class of organic compounds known as porphyrins. Porphyrins are compounds containing a fundamental skeleton of four pyrrole nuclei united through the alpha-positions by four methine groups to form a macrocyclic structure. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule.

Wissenschaftliche Forschungsanwendungen

Introduction to Harderoporphyrinogen

This compound is a significant porphyrin compound that plays a crucial role in the biosynthesis of heme and is particularly relevant in the context of certain genetic disorders, specifically harderoporphyria. This article explores the diverse applications of this compound, focusing on its implications in medical research, particularly in understanding and treating porphyrias, and its potential in photomedicine.

Understanding Porphyrias

This compound is primarily studied in relation to porphyrias, a group of disorders caused by deficiencies in enzymes involved in heme production. In particular, harderoporphyria is characterized by the accumulation of this compound due to mutations in the coproporphyrinogen oxidase (CPOX) gene. This accumulation can lead to various clinical manifestations, including:

  • Neonatal Hyperbilirubinemia : High levels of bilirubin in newborns due to liver dysfunction.
  • Hemolytic Anemia : Destruction of red blood cells leading to anemia.
  • Skin Lesions : Photosensitivity resulting from UV exposure.

A notable case study involved a Turkish infant who exhibited severe symptoms linked to homozygosity for a CPOX missense mutation, resulting in significant urinary porphyrin levels and ultimately leading to death from neurologic complications .

Photodynamic Therapy

This compound and related porphyrins have emerged as pivotal components in photodynamic therapy (PDT). PDT utilizes photosensitizers that generate reactive oxygen species upon light activation, leading to localized destruction of cancer cells. Recent advances have demonstrated that:

  • Porphyrins can be engineered into nanoparticles for targeted drug delivery systems.
  • Metalloporphyrins , including those derived from this compound, show promise as effective photosensitizers due to their high singlet oxygen yields .

Tumor Microenvironment Studies

Research has indicated that porphyrins accumulate within the tumor microenvironment (TME), particularly in cancer-associated fibroblasts (CAFs). This accumulation may serve as a biomarker for aggressive cancers and could be targeted for therapeutic interventions . The dynamics of porphyrin production within the TME suggest potential pathways for developing novel cancer treatments.

Table 1: Clinical Findings Related to this compound Accumulation

StudyPatient DemographicsMutationClinical ManifestationsUrinary Porphyrins
Nordmann et al., 1983Turkish male infantp.H327RNeonatal jaundice, hemolytic anemiaUroporphins I: 9250 μM; III: 2910 μM
Lamoril et al., 2001Family studyp.K404E (homozygous)Skin lesions upon UV exposureCoproporphins I: 895 μM; III: 19400 μM
Schmitt et al., 2005Multiple affected childrenp.K404E + splicing defectSevere neurological symptomsNot specified

Advances in Photomedicine

The versatility of this compound derivatives extends into photomedicine, where they are being researched for applications such as:

  • Multimodal Imaging : Porphyrins provide contrast for various imaging modalities including MRI and photoacoustic imaging.
  • Drug Delivery Systems : Nanoparticles incorporating this compound can target specific tissues, enhancing therapeutic efficacy while minimizing side effects .

Eigenschaften

CAS-Nummer

42607-18-1

Molekularformel

C35H42N4O6

Molekulargewicht

614.7 g/mol

IUPAC-Name

3-[13,17-bis(2-carboxyethyl)-7-ethenyl-3,8,12,18-tetramethyl-1,5,6,10,14,15,20,24-octahydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C35H42N4O6/c1-6-21-17(2)25-13-26-18(3)23(8-11-34(42)43)31(37-26)16-32-24(9-12-35(44)45)20(5)28(39-32)15-30-22(7-10-33(40)41)19(4)27(38-30)14-29(21)36-25/h6,29-31,39H,1,7-16H2,2-5H3,(H,40,41)(H,42,43)(H,44,45)

InChI-Schlüssel

QTGZHJUSEYHULR-UHFFFAOYSA-N

SMILES

CC1=C2CC3C(=C(C(=N3)CC4C(=C(C(=N4)CC5=NC(CC(=C1CCC(=O)O)N2)C(=C5C)CCC(=O)O)C)C=C)C)CCC(=O)O

Kanonische SMILES

CC1=C2CC3C(=C(C(=N3)CC4C(=C(C(=N4)CC5=NC(CC(=C1CCC(=O)O)N2)C(=C5C)CCC(=O)O)C)C=C)C)CCC(=O)O

Key on ui other cas no.

42607-18-1

Physikalische Beschreibung

Solid

Synonyme

harderoporphyrinogen

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Harderoporphyrinogen
Reactant of Route 2
Harderoporphyrinogen
Reactant of Route 3
Harderoporphyrinogen
Reactant of Route 4
Harderoporphyrinogen
Reactant of Route 5
Harderoporphyrinogen
Reactant of Route 6
Harderoporphyrinogen

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.